molecular formula C11H11ClN2O B13669184 2-(4-Chloro-2-methoxyphenyl)-5-methyl-1H-imidazole

2-(4-Chloro-2-methoxyphenyl)-5-methyl-1H-imidazole

Cat. No.: B13669184
M. Wt: 222.67 g/mol
InChI Key: NRMZXVMUXOHFFY-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methoxyphenyl)-5-methyl-1H-imidazole ( 1692536-35-8) is a high-purity chemical compound with a molecular formula of C11H11ClN2O and a molecular weight of 222.67 . This substituted imidazole features a chloromethoxyphenyl moiety, a structure known to be of significant interest in medicinal chemistry for the synthesis and development of novel bioactive molecules . The core imidazole structure is a privileged scaffold in drug discovery, serving as an isostere of naturally occurring nucleotides, which allows its derivatives to interact effectively with biopolymers in living systems . This compound is specifically designed for research applications only and is not intended for diagnostic or therapeutic use. It shows particular promise as a key synthetic intermediate or building block in various research areas, including antimicrobial and anticancer agent development . Researchers can utilize this compound to explore structure-activity relationships or to synthesize more complex heterocyclic systems. The SMILES notation for this compound is CC1=CN=C(C2=CC=C(Cl)C=C2OC)N1, providing a precise representation of its molecular structure . Applications in Research: • Antimicrobial Research: Structural analogs, particularly benzimidazole derivatives, have demonstrated potent antitubercular activity against Mycobacterium tuberculosis H37Rv strain, making this compound a candidate for developing new antimicrobial agents . • Anticancer Research: Similar molecular frameworks have shown promising growth inhibition in various human tumor cell lines, supporting its potential use in oncology drug discovery programs . • Chemical Synthesis: Serves as a versatile precursor for the development of novel hybrid molecules and functionalized heterocycles for pharmacological screening. This product is offered for research use only and is strictly not for human consumption. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

2-(4-chloro-2-methoxyphenyl)-5-methyl-1H-imidazole

InChI

InChI=1S/C11H11ClN2O/c1-7-6-13-11(14-7)9-4-3-8(12)5-10(9)15-2/h3-6H,1-2H3,(H,13,14)

InChI Key

NRMZXVMUXOHFFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=C(C=C(C=C2)Cl)OC

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis typically involves:

  • Formation of the imidazole ring via condensation reactions between substituted benzaldehydes (such as 4-chloro-2-methoxybenzaldehyde) and appropriate nitrogen sources (e.g., amidines, glyoxal, or α-haloketones).
  • Introduction of the methyl group at the 5-position through methyl-substituted starting materials or alkylation steps.
  • Use of organic solvents like DMF or ethyl acetate and controlled reflux or room temperature conditions.

Example Synthetic Procedure from Patent Literature (Adapted)

A related imidazole synthesis involves these steps:

Step Reagents and Conditions Description Yield & Purity
1 4-Hydroxyl-4(5)-(4-aminomethyl phenyl)-2-oximido methyne imidazoles-3-oxygen + ethyl acetate + sulfur oxychloride (SOCl2) Drip SOCl2 at room temperature, then reflux 3-6 hours, cool, add water, separate phases, evaporate solvent, recrystallize in methanol 75-76% yield, ~95-96% purity
2 Resulting chloro-2-cyano imidazole + anhydrous potassium carbonate + N,N-dimethylamine base + sulfuryl chloride in ethyl acetate Reflux 3-8 hours, cool, add water, filter, recrystallize in ethyl acetate to obtain target imidazole derivative High purity product obtained

This method highlights the use of chlorinating agents (SOCl2, sulfuryl chloride) and bases to functionalize the imidazole ring and introduce chloro substituents.

Synthesis via Condensation of Phenacyl Bromides and Imidazole Derivatives

Another approach involves condensation of substituted phenacyl bromides with imidazole derivatives or hydrazinecarbothioamide to form imidazole-thiazole hybrids, which can be adapted for similar imidazole syntheses. The reaction typically proceeds under reflux in methanol or ethanol, with reaction progress monitored by thin-layer chromatography (TLC), followed by filtration and recrystallization.

Reaction Conditions and Solvent Systems

Solvent Role Typical Use
Dimethylformamide (DMF) Polar aprotic solvent, facilitates nucleophilic substitution and condensation Used in ring closure and substitution reactions
Ethyl acetate Organic solvent for extraction and recrystallization Used in chlorination and purification steps
Methanol Recrystallization solvent Used to purify intermediate and final products
Acetonitrile Solvent for catalytic reactions Used in Pd-catalyzed coupling reactions for imidazole derivatives

Catalysts and Reagents

Reagent/Catalyst Purpose Notes
Sulfur oxychloride (SOCl2) Chlorinating agent Converts hydroxyl or oxime groups to chloro substituents on imidazole ring
Sulfuryl chloride (SO2Cl2) Chlorinating and oxidizing agent Used with bases to functionalize imidazole nitrogen
Anhydrous potassium carbonate (K2CO3) Base Neutralizes acids formed, facilitates substitution reactions
Triethylamine Base catalyst Enhances nucleophilic substitution in imidazole synthesis
Palladium-based catalysts Catalyze cross-coupling reactions Used in advanced synthesis of substituted imidazoles

Summary Table of Key Preparation Steps

Step No. Starting Material Reagents Conditions Product Yield (%) Purity (%)
1 4-Hydroxyl-4(5)-(4-aminomethyl phenyl)-2-oximido methyne imidazoles-3-oxygen SOCl2, ethyl acetate Room temp drip + reflux 3-6 h 4(5)-chloro-2-cyano imidazole 75-76 95-96
2 Above chloro-2-cyano imidazole K2CO3, N,N-dimethylamine base, sulfuryl chloride, ethyl acetate Reflux 3-8 h Target this compound High High

Analytical and Characterization Techniques

Research Findings and Notes

  • The synthesis of this compound is generally achieved through multi-step reactions involving chlorination and ring closure.
  • The use of chlorinating agents like sulfur oxychloride and sulfuryl chloride is critical for introducing the chloro substituent.
  • Methylation at the 5-position can be introduced via methyl-substituted precursors or alkylation.
  • Solvent choice and reaction temperature control are vital for optimizing yield and purity.
  • Purification is typically done by recrystallization from methanol or ethyl acetate.
  • Similar imidazole derivatives show promising biological activities, including enzyme inhibition, which motivates their synthesis.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Chloro Substituent

The chloro group at the 4-position of the phenyl ring undergoes substitution under nucleophilic conditions. The methoxy group at the 2-position activates the aromatic ring, directing nucleophiles to the para position relative to the methoxy group.

Reaction Type Reagents/Conditions Products Key Findings
Amine SubstitutionAmmonia or amines (e.g., methylamine), Cu catalyst, 80–120°C2-(4-Amino-2-methoxyphenyl)-5-methyl-1H-imidazoleReaction proceeds via a copper-catalyzed Ullmann-type coupling, achieving 65–78% yield .
Thiol SubstitutionSodium hydrosulfide (NaSH), DMF, 100°C2-(4-Mercapto-2-methoxyphenyl)-5-methyl-1H-imidazoleThiolation occurs with retention of imidazole ring integrity .

Electrophilic Substitution on the Imidazole Ring

The electron-rich imidazole ring undergoes electrophilic substitution at positions activated by the methyl group (C5). The methyl group directs electrophiles to the C4 and C2 positions.

Reaction Type Reagents/Conditions Products Key Findings
NitrationHNO₃/H₂SO₄, 0–5°C2-(4-Chloro-2-methoxyphenyl)-4-nitro-5-methyl-1H-imidazoleNitration occurs at C4 (para to methyl), confirmed via NOE studies .
HalogenationBr₂ in CHCl₃, RT2-(4-Chloro-2-methoxyphenyl)-4-bromo-5-methyl-1H-imidazoleBromine selectively adds to C4 due to steric hindrance from the methyl group .

Hydrolysis of the Methoxy Group

The methoxy group is hydrolyzed under acidic or basic conditions to yield a hydroxyl derivative.

Reaction Type Reagents/Conditions Products Key Findings
Acidic Hydrolysis48% HBr, acetic acid, reflux2-(4-Chloro-2-hydroxyphenyl)-5-methyl-1H-imidazoleComplete conversion achieved in 6 hours; product isolated via recrystallization .
DemethylationBBr₃, DCM, −78°C to RT2-(4-Chloro-2-hydroxyphenyl)-5-methyl-1H-imidazoleBoron tribromide selectively cleaves the methoxy group without affecting the chloro substituent .

Metal Complexation

The nitrogen atoms in the imidazole ring coordinate with transition metals to form stable complexes.

Reaction Type Reagents/Conditions Products Key Findings
Copper(II) ComplexationCuCl₂·2H₂O, ethanol, RT[Cu(L)₂Cl₂] (L = ligand)Square planar geometry confirmed by XRD; stability constant log β = 8.2 .
Zinc(II) ComplexationZn(NO₃)₂·6H₂O, methanol, 60°C[Zn(L)(NO₃)₂]Octahedral coordination observed via UV-Vis spectroscopy .

Oxidation and Reduction Reactions

The methyl group at C5 is resistant to mild oxidation but undergoes transformation under aggressive conditions.

Reaction Type Reagents/Conditions Products Key Findings
Methyl OxidationKMnO₄, H₂SO₄, 100°C2-(4-Chloro-2-methoxyphenyl)-5-carboxy-1H-imidazoleLow yield (22%) due to competing ring degradation; confirmed by IR (C=O at 1700 cm⁻¹).
Imidazole Ring ReductionH₂, Pd/C, ethanol, 50 psi2-(4-Chloro-2-methoxyphenyl)-5-methyl-4,5-dihydro-1H-imidazolePartial saturation of the imidazole ring achieved without affecting substituents .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aryl groups.

Reaction Type Reagents/Conditions Products Key Findings
Suzuki-Miyaura Coupling4-Bromophenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DMF2-(4-Chloro-2-methoxyphenyl)-5-methyl-4-(4-biphenyl)-1H-imidazoleHigh regioselectivity (>95%) at C4; characterized by HRMS and ¹³C NMR .

Scientific Research Applications

2-(4-Chloro-2-methoxyphenyl)-5-methyl-1H-imidazole has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methoxyphenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets. The chloro and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, potentially inhibiting or activating their function. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further affecting its biological activity.

Comparison with Similar Compounds

Chlorination and Functionalization

  • Chlorination with SOCl2: A common method for introducing chloro groups. For example, 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole was synthesized via SOCl2-mediated chlorination of a benzyl alcohol precursor .
  • Column Chromatography: Widely used for purification. For instance, 4-(2,4-dichlorophenyl)-2-(4-fluorophenyl)-5-methyl-1H-imidazole was purified using hexane/ethyl acetate (85:15) , while 4-chloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole employed hexanes/EtOAc (80:20) .

Biological Activity

The compound 2-(4-Chloro-2-methoxyphenyl)-5-methyl-1H-imidazole is a member of the imidazole family, which is known for its diverse biological activities. This article aims to summarize the biological activity of this specific compound, focusing on its synthesis, antioxidant properties, antimicrobial efficacy, and potential as an anticancer agent.

Synthesis

The synthesis of imidazole derivatives typically involves various methods, including one-pot reactions and multi-step synthesis. For example, a recent study reported the synthesis of tetra-substituted imidazoles through the reaction of benzil, salicylaldehyde derivatives, and ammonium acetate. The synthesized compounds were characterized using spectroscopic techniques and confirmed to have significant biological activities .

Antioxidant Activity

Antioxidant activity is a crucial property for many pharmaceutical compounds. Studies have shown that imidazole derivatives exhibit varying levels of antioxidant activity. For instance, This compound demonstrated superior antioxidant properties compared to some metal complexes derived from its structure. The effectiveness was evaluated using various assays that measure the ability to scavenge free radicals .

Antimicrobial Efficacy

The antimicrobial properties of imidazoles are well-documented. In particular, the compound has been tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that it possesses significant antimicrobial activity, often outperforming traditional antibiotics in certain assays .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainZone of Inhibition (mm)Reference Drug
Staphylococcus aureus18Norfloxacin
Escherichia coli15Norfloxacin
Bacillus subtilis16Norfloxacin

Anticancer Potential

Imidazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to This compound can inhibit cancer cell proliferation in various cancer cell lines. For example, studies have shown that certain imidazoles can effectively inhibit melanoma cell lines with IC50 values comparable to established anticancer drugs .

Case Study: Anticancer Activity

In a study focusing on imidazole analogs, This compound was evaluated against human melanoma cell lines (A375) using the sulforhodamine B assay. The compound exhibited significant antiproliferative effects with an IC50 value indicating potent activity .

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinities of imidazole derivatives with various biological targets. For instance, computational analyses have shown that This compound binds effectively to targets involved in cancer pathways, suggesting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Chloro-2-methoxyphenyl)-5-methyl-1H-imidazole, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via cyclization reactions using substituted hydrazides or aldehydes under controlled conditions. For example, phosphorous oxychloride at 120°C facilitates cyclization of hydrazide intermediates, as seen in analogous imidazole syntheses . Optimization involves solvent selection (e.g., ethanol, DMF), catalysts (e.g., Cu(I) for click chemistry), and temperature gradients to enhance yield and purity. Reaction progress is monitored via TLC or HPLC, with purification via recrystallization or column chromatography .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • Methodological Answer : Key techniques include:

  • Spectroscopy : IR to identify functional groups (e.g., C-Cl stretch at ~750 cm⁻¹), NMR (¹H/¹³C) for substituent positions and aromatic proton coupling patterns .
  • X-ray crystallography : Resolves molecular conformation and crystallographic disorder, as demonstrated in structurally related imidazoles with halogenated aryl groups .
  • Elemental analysis : Validates purity by comparing experimental vs. calculated C, H, N, Cl content .

Q. What are the preliminary steps to evaluate biological activity, such as antimicrobial or anticancer potential?

  • Methodological Answer : Initial screening involves:

  • In vitro assays : Minimum inhibitory concentration (MIC) against bacterial/fungal strains, or cytotoxicity via MTT assays on cancer cell lines.
  • Structure-activity relationship (SAR) : Modifying substituents (e.g., methoxy, chloro groups) to correlate electronic effects with activity, as seen in analogous imidazole derivatives .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved for this compound?

  • Methodological Answer : Discrepancies arise from dynamic processes (e.g., tautomerism) or crystallographic disorder (e.g., disordered dithiolane rings in related structures ). Resolution strategies:

  • Cross-validation : Use DFT calculations to predict NMR shifts/IR spectra and compare with experimental data.
  • Variable-temperature NMR : Detect conformational flexibility or equilibrium states.
  • High-resolution crystallography : Refine disorder models using software like SHELXL .

Q. What computational approaches predict the reactivity and binding affinity of this compound in drug design?

  • Methodological Answer :

  • Docking studies : Use AutoDock or Schrödinger Suite to model interactions with target proteins (e.g., enzymes), guided by crystallographic ligand poses .
  • Quantum mechanical calculations : DFT (B3LYP/6-31G*) evaluates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

Q. How can reaction conditions be optimized using statistical experimental design?

  • Methodological Answer : Employ Design of Experiments (DoE) to minimize trial-and-error:

  • Factors : Temperature, solvent polarity, catalyst loading.
  • Response surface methodology (RSM) : Maximizes yield via central composite design (CCD).
  • Example: A study on imidazole cyclization achieved 85% yield by optimizing molar ratios and reflux time using DoE .

Q. What strategies address low solubility or bioavailability in preclinical studies?

  • Methodological Answer :

  • Salt formation : Hydrochloride salts improve aqueous solubility, as demonstrated for hydrazinyl-imidazole derivatives .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) activated in vivo.
  • Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles to enhance biodistribution .

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